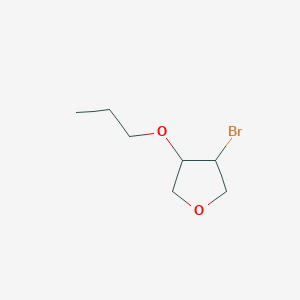
3-Bromo-4-propoxyoxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-propoxyoxolane is an organic compound with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . It is a brominated oxolane derivative, which is a type of cyclic ether. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-propoxyoxolane typically involves the bromination of 4-propoxyoxolane. One common method is the reaction of 4-propoxyoxolane with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like NMR and HPLC to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-propoxyoxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include hydrocarbons and alcohols.
Aplicaciones Científicas De Investigación
3-Bromo-4-propoxyoxolane has several applications in scientific research:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It serves as a building block for the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme mechanisms and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-propoxyoxolane depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methoxyoxolane: Similar structure but with a methoxy group instead of a propoxy group.
4-Bromo-3-propoxyoxolane: Isomer with the bromine and propoxy groups swapped.
3-Chloro-4-propoxyoxolane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-4-propoxyoxolane is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of the bromine atom makes it a versatile intermediate for further functionalization, while the propoxy group can provide specific steric and electronic effects .
Propiedades
Fórmula molecular |
C7H13BrO2 |
|---|---|
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
3-bromo-4-propoxyoxolane |
InChI |
InChI=1S/C7H13BrO2/c1-2-3-10-7-5-9-4-6(7)8/h6-7H,2-5H2,1H3 |
Clave InChI |
HKKWGTJPKXAROB-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1COCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


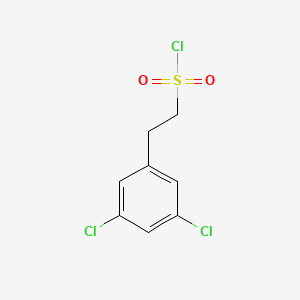
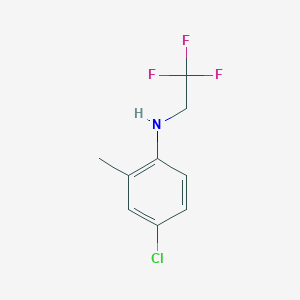
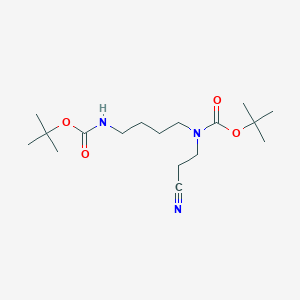
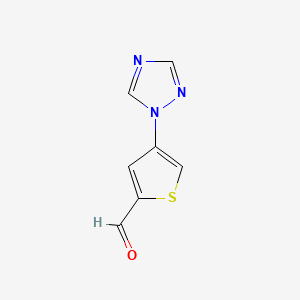
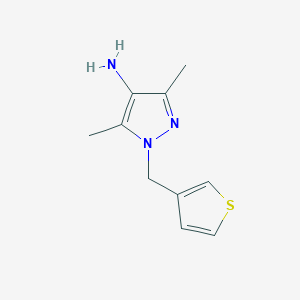


![3-Fluoro-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13066887.png)
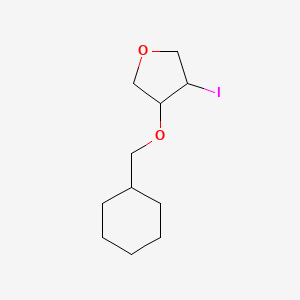
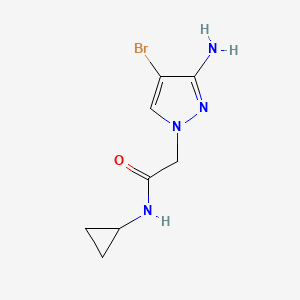
![2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride](/img/structure/B13066914.png)
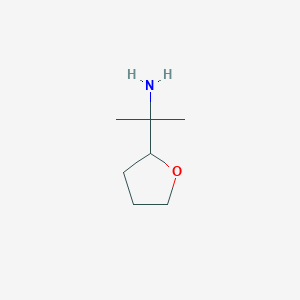
![2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066932.png)
![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)
